Uridine 5'-monophosphate disodium salt Uridine 5'-monophosphate disodium salt Uridine 5'-monophosphate(2-) is a pyrimidine nucleoside 5'-monophosphate(2-) that results from the removal of two protons from the phosphate group of UMP. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a pyrimidine ribonucleoside 5'-monophosphate(2-), a pyrimidine ribonucleotide, a pyrimidine ribonucleoside monophosphate and a ribonucleoside 5'-monophosphate. It is a conjugate base of a uridine 5'-monophosphate.
Brand Name: Vulcanchem
CAS No.: 3387-36-8
VCID: VC21127895
InChI: InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/t4-,6-,7-,8-;;/m1../s1
SMILES: C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Molecular Formula: C9H13N2Na2O9P
Molecular Weight: 370.16 g/mol

Uridine 5'-monophosphate disodium salt

CAS No.: 3387-36-8

Cat. No.: VC21127895

Molecular Formula: C9H13N2Na2O9P

Molecular Weight: 370.16 g/mol

* For research use only. Not for human or veterinary use.

Uridine 5'-monophosphate disodium salt - 3387-36-8

Specification

Description Uridine 5'-monophosphate(2-) is a pyrimidine nucleoside 5'-monophosphate(2-) that results from the removal of two protons from the phosphate group of UMP. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a pyrimidine ribonucleoside 5'-monophosphate(2-), a pyrimidine ribonucleotide, a pyrimidine ribonucleoside monophosphate and a ribonucleoside 5'-monophosphate. It is a conjugate base of a uridine 5'-monophosphate.
CAS No. 3387-36-8
Molecular Formula C9H13N2Na2O9P
Molecular Weight 370.16 g/mol
IUPAC Name disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Standard InChI InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/t4-,6-,7-,8-;;/m1../s1
Standard InChI Key RSSRHKDOIOBLBS-WFIJOQBCSA-N
Isomeric SMILES C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.[Na].[Na]
SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na].[Na]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator